molecular formula C18H21N3O5S B11473784 N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11473784
M. Wt: 391.4 g/mol
InChI Key: HQMJLZNPPACRRM-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ether Linkage: The final step includes the reaction of the intermediate with 3-methoxyphenol and an appropriate alkylating agent to introduce the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the benzimidazole core is known for its potential as an antiparasitic and antifungal agent. The sulfonamide group adds antibacterial properties, making this compound a candidate for developing new antimicrobial agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in treating infections and possibly as anticancer agents due to the benzimidazole moiety’s known activity against certain cancer cell lines.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can inhibit microtubule formation, disrupting cell division in parasites and cancer cells. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Sulfonamide Derivatives: Compounds like sulfamethoxazole, used as antibacterial agents.

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to the combination of the benzimidazole and sulfonamide functionalities, which may provide a broader spectrum of biological activity compared to compounds containing only one of these groups.

This detailed overview highlights the potential and versatility of this compound in various scientific and industrial applications

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C18H21N3O5S/c1-20-16-8-7-15(12-17(16)21(2)18(20)22)27(23,24)19-9-10-26-14-6-4-5-13(11-14)25-3/h4-8,11-12,19H,9-10H2,1-3H3

InChI Key

HQMJLZNPPACRRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC(=C3)OC)N(C1=O)C

Origin of Product

United States

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